molecular formula C8H18O3Si2 B3109804 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane CAS No. 175884-78-3

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane

Cat. No.: B3109804
CAS No.: 175884-78-3
M. Wt: 218.4 g/mol
InChI Key: SPCHDFGQKLHKIZ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.40 g/mol . This compound is characterized by the presence of two methoxy groups, two methyl groups, and two vinyl groups attached to a disiloxane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane typically involves the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its functional groups. The vinyl groups can participate in polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols. These reactions enable the compound to form stable bonds with other molecules, making it useful in various applications.

Comparison with Similar Compounds

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of methoxy, methyl, and vinyl groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHDFGQKLHKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C=C)O[Si](C)(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Reactant of Route 2
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Reactant of Route 3
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Reactant of Route 4
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane

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